Boc-D-Gln-ONp
CAS No.: 74086-23-0
VCID: VC21543742
Molecular Formula: C16H21N3O7
Molecular Weight: 367,35 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Gln-ONp, also known as N-tert-butoxycarbonyl-D-glutamine 4-nitrophenyl ester, is a chemical compound used in peptide synthesis. It is a protected form of D-glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with 4-nitrophenol. This compound is crucial in the synthesis of peptides, particularly those containing D-amino acids, which are essential for creating peptides with specific biological activities. Synthesis and ApplicationsBoc-D-Gln-ONp is synthesized through the reaction of D-glutamine with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with 4-nitrophenol. This compound is used as a building block in solid-phase peptide synthesis (SPPS), where it is incorporated into peptides to introduce D-glutamine residues. The 4-nitrophenyl ester group can be easily cleaved under mild conditions, making it suitable for peptide synthesis. Synthesis Steps
Structural Features
Research Findings and ApplicationsBoc-D-Gln-ONp is used in various research applications, particularly in the field of peptide chemistry. It is essential for synthesizing peptides with D-amino acids, which can exhibit unique biological properties compared to their L-amino acid counterparts. Biological Significance
Stock Solution Preparation
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 74086-23-0 | ||||||||||||||||
Product Name | Boc-D-Gln-ONp | ||||||||||||||||
Molecular Formula | C16H21N3O7 | ||||||||||||||||
Molecular Weight | 367,35 g/mole | ||||||||||||||||
IUPAC Name | (4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | ||||||||||||||||
Standard InChI | InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1 | ||||||||||||||||
Standard InChIKey | HJMMCTZLXOVMFB-GFCCVEGCSA-N | ||||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | ||||||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | ||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | ||||||||||||||||
Synonyms | Boc-D-Gln-ONp;74086-23-0;Boc-D-glutamine4-nitrophenylester;15387-45-8;C16H21N3O7;AmbotzBAA5540;PubChem12192;SCHEMBL11094615;15103_FLUKA;CTK5D9333;MolPort-003-926-645;ZINC2516160;1501AC;AKOS015963209;AC-19265;AK-81107;D-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-,4-nitrophenylester | ||||||||||||||||
PubChem Compound | 7015700 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume